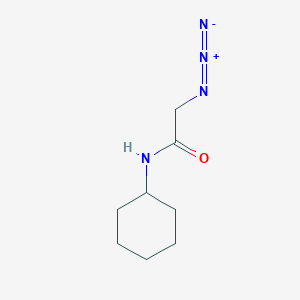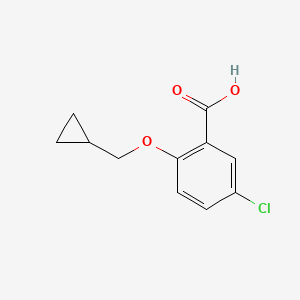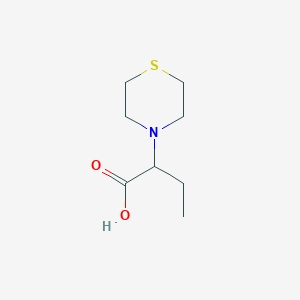amine CAS No. 1157527-18-8](/img/structure/B1461364.png)
[2-(4-Fluorophenyl)ethyl](hexan-2-yl)amine
Overview
Description
[2-(4-Fluorophenyl)ethyl](hexan-2-yl)amine is a useful research compound. Its molecular formula is C14H22FN and its molecular weight is 223.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Fate and Toxicity
Nitrogen-containing compounds, such as 2-(4-Fluorophenyl)ethylamine, are assessed for their environmental fate and mammalian toxicity. Studies have focused on the degradation products of chemical warfare agents, highlighting the persistence and toxicity of certain degradation products in the environment (Munro et al., 1999).
Analytical Methods for Detection
The development of sensitive and selective analytical methods for the detection of nitrogen-containing compounds in various matrices is crucial. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been employed to detect and quantify these compounds in environmental samples and food products (Önal, 2007).
Removal and Degradation Techniques
Advanced oxidation processes (AOPs) have been explored for the degradation of nitrogen-containing compounds, with a focus on their effectiveness in breaking down recalcitrant molecules into less harmful products. These techniques include photocatalytic degradation and Fenton/photo-Fenton processes, which generate hydroxyl radicals for the mineralization of pollutants (Bhat & Gogate, 2021).
Applications in Materials Science
Nitrogen-containing organic compounds are utilized in the synthesis of novel materials with specific functionalities. For instance, their role in the creation of metal–organic frameworks (MOFs) for gas separation and purification showcases their importance in designing materials with tailored pore structures and surface functionalities for selective gas adsorption (Lin et al., 2017).
Pharmaceutical and Chemical Industries
In pharmaceutical and chemical syntheses, the reductive amination process, involving compounds like 2-(4-Fluorophenyl)ethylamine, is a key reaction for producing a wide range of amine-containing drugs and chemicals. This process underscores the versatility and significance of nitrogen-containing compounds in industrial applications (Irrgang & Kempe, 2020).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN/c1-3-4-5-12(2)16-11-10-13-6-8-14(15)9-7-13/h6-9,12,16H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUHXXDIJZMDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(4-Fluorophenyl)methyl]amino}butanoic acid](/img/structure/B1461283.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B1461284.png)




![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461291.png)

![(Hexan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1461295.png)



